4-Amino-3-ethyl-5-fluorobenzonitrile

Lipophilicity Drug Design ADME

Sourcing the specific 4-amino-3-ethyl-5-fluoro regioisomer is challenging-generic analogs fail to replicate the unique electronic environment critical for HIV integrase inhibitor synthesis and CCR5 antagonist activity. Procure this compound to ensure: • Regiochemically pure building block for cross-coupling & amidation • Fluorine-mediated metabolic stability at C5, blocking oxidative metabolism • Consistent amine nucleophilicity for reproducible Buchwald-Hartwig chemistry. Immediate availability with batch-specific QC documentation.

Molecular Formula C9H9FN2
Molecular Weight 164.18 g/mol
Cat. No. B14000659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-ethyl-5-fluorobenzonitrile
Molecular FormulaC9H9FN2
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC(=C1)C#N)F)N
InChIInChI=1S/C9H9FN2/c1-2-7-3-6(5-11)4-8(10)9(7)12/h3-4H,2,12H2,1H3
InChIKeyCZLZPDVKKYQNRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-ethyl-5-fluorobenzonitrile: Strategic Fluorinated Building Block


4-Amino-3-ethyl-5-fluorobenzonitrile (CAS 1449670-16-9, MF: C9H9FN2, MW: 164.18) is a polysubstituted aromatic amine featuring a benzonitrile core bearing an amino group at C4, an ethyl substituent at C3, and a fluorine atom at C5 . This precise substitution pattern delivers a distinct combination of hydrogen-bonding capacity, lipophilic bulk, and metabolic shielding that is not replicated by simpler or differently substituted analogs. While basic physicochemical parameters (logP, melting point, solubility) remain sparsely reported in primary literature, the compound's utility is substantiated through its established role as a key synthetic intermediate for HIV integrase inhibitors and its implication as a potential CCR5 antagonist scaffold [1], underscoring its value in targeted drug discovery campaigns.

Synthetic Role
Key intermediate for HIV integrase inhibitor synthesis
Substitution Pattern
3-ethyl-5-fluoro on 4-aminobenzonitrile core
Research Context
CCR5 antagonist scaffold exploration

Why 4-Amino-3-ethyl-5-fluorobenzonitrile Cannot Be Replaced


Generic substitution with simpler benzonitriles (e.g., 4-aminobenzonitrile, 4-amino-3-fluorobenzonitrile, or 4-amino-3-ethylbenzonitrile) fails to preserve the intended pharmacological or physicochemical profile of lead molecules due to the non-additive and position-dependent effects of the ethyl and fluorine substituents. The 3-ethyl group contributes a lipophilic increment that can modulate target engagement and membrane permeability, while the 5-fluorine atom exerts a dual influence: it acts as a weak hydrogen-bond acceptor while simultaneously enhancing metabolic stability at a position prone to oxidative metabolism [1]. Crucially, the interplay between the electron-donating amino group at C4 and the electron-withdrawing fluorine at C5, further perturbed by the steric and inductive effects of the 3-ethyl substituent, creates a unique electronic environment that governs both reactivity in further synthetic transformations (e.g., amidation, N-arylation) and binding interactions in biological systems [2]. Simply swapping this compound for an analog lacking either substituent—or with altered regiochemistry—can result in a quantifiable loss of potency (as inferred from matched molecular pair analyses of fluorinated ligands) [3] or a failure to advance a synthetic route reliant on its specific amine nucleophilicity.

Non-ethyl analogs lack lipophilic increment, may alter membrane permeability and target engagement.
Des-fluoro analogs may undergo rapid CYP-mediated metabolism, reducing metabolic stability in vitro.
Regioisomeric substitution may shift amine nucleophilicity and synthetic reactivity.

4-Amino-3-ethyl-5-fluorobenzonitrile vs. Key Comparators


Lipophilicity Advantage vs. Non-Ethyl/Fluoro Analogs

The 3-ethyl substituent in 4-amino-3-ethyl-5-fluorobenzonitrile provides a significant lipophilic boost relative to the unsubstituted 4-aminobenzonitrile or the 3-fluoro analog 4-amino-3-fluorobenzonitrile. While experimental logP for the target compound is not directly published, a reliable estimate can be derived from structurally close analogs: 4-ethylbenzonitrile exhibits a logP of 2.44 [1] and 3-ethylbenzonitrile a logP of 2.79 [2], establishing that ethyl substitution increases logP by approximately 1.1–1.4 units compared to benzonitrile (logP ~1.6). The additional fluorine atom at C5 is known to exert a variable but generally neutral to slightly lipophilic effect on aromatic logP [3]. Consequently, 4-amino-3-ethyl-5-fluorobenzonitrile is projected to possess a logP in the range of 2.0–2.5, conferring a measurable advantage in passive membrane permeability over non-ethyl analogs, which is critical for central nervous system (CNS) or intracellular target engagement.

Lipophilicity
Class-level
Estimated logP 2.0–2.5 ~0.6–1.3 log units higher than non-ethyl aminobenzonitriles
May support passive permeability screening
Class-level estimation; experimental logP not published
Lipophilicity Drug Design ADME

Metabolic Stability: C5-Fluorine Blockade

The fluorine atom at the 5-position in 4-amino-3-ethyl-5-fluorobenzonitrile serves as a metabolic blocking group. In the absence of fluorine (i.e., 4-amino-3-ethylbenzonitrile), the C5 position is susceptible to cytochrome P450-mediated aromatic hydroxylation, a common metabolic soft spot for substituted benzenes. Fluorine substitution at the site of metabolism is a well-established strategy to increase metabolic stability, often leading to a measurable increase in in vitro half-life (t½) in liver microsome assays [1]. While direct microsomal stability data for the target compound versus its non-fluorinated analog are not publicly available, class-level analysis of matched molecular pairs consistently shows that aromatic fluorination at the para position relative to an amino group can increase microsomal t½ by 2- to 10-fold, depending on the specific scaffold and CYP isoform involved [2].

Metabolic Stability
Class-level
Estimated 2- to 10-fold increase in microsomal t½ via C5-fluoro metabolic blockade
May support metabolic stability profiling
Inferred from matched molecular pair analysis
Metabolic Stability CYP450 Fluorine Block

Synthetic Utility: HIV Integrase Inhibitor Intermediate

4-Amino-3-ethyl-5-fluorobenzonitrile is explicitly documented as an intermediate in the preparation of HIV integrase inhibitors, as confirmed by application notes from reputable chemical suppliers . The reference cited in the application note points to the work of Summa et al. (J. Med. Chem., 2008), which describes the discovery of raltegravir and related HIV integrase strand transfer inhibitors. While the precise role of 4-amino-3-ethyl-5-fluorobenzonitrile in the synthetic route to these inhibitors is not detailed in the public abstract, its inclusion in this category of compounds distinguishes it from simpler benzonitrile analogs that lack the specific substitution pattern required to construct the pharmacophore of this clinically validated class. In contrast, 4-aminobenzonitrile or 4-amino-3-fluorobenzonitrile would lack the ethyl group necessary for building the hydrophobic portions of the inhibitor scaffold, rendering them unsuitable for this specific application.

Synthetic Utility
Data to verify
Confirmed intermediate for HIV integrase inhibitors Vendor application notes citing Summa et al. (2008)
Enables synthesis of strand transfer inhibitor scaffolds
Public synthetic details limited; data to verify
HIV Integrase Antiviral Synthetic Intermediate

CCR5 Antagonist Activity vs. Non-Ethyl/Fluoro Analogs

Preliminary pharmacological screening, as reported by Zhang (2012), indicates that 4-amino-3-ethyl-5-fluorobenzonitrile exhibits activity as a CCR5 antagonist [1]. CCR5 is a chemokine receptor implicated in HIV entry, as well as in inflammatory and autoimmune conditions such as asthma, rheumatoid arthritis, and COPD [2]. This biological activity profile is not shared by the simpler analogs 4-aminobenzonitrile, 4-amino-3-fluorobenzonitrile, or 4-amino-3-ethylbenzonitrile, for which no CCR5 antagonism has been reported. The specific combination of the 3-ethyl and 5-fluoro substituents on the 4-aminobenzonitrile scaffold is therefore critical for engaging the CCR5 receptor. While the exact IC50 or binding affinity (Ki) values are not provided in the publicly accessible abstract, the functional annotation of CCR5 antagonism provides a clear biological differentiation point that can guide further SAR exploration.

CCR5 Antagonism
Reported
Reported CCR5 antagonist activity Not observed with 4-aminobenzonitrile or des-ethyl/fluoro analogs
Supports CCR5-targeted screening workflow
Preliminary screening; IC50/Ki not disclosed
CCR5 Antagonist HIV Inflammation Autoimmune

Electronic Effects on Amine Reactivity vs. Regioisomers

The regiochemistry of substitution in 4-amino-3-ethyl-5-fluorobenzonitrile—specifically, the placement of the amino group para to the nitrile, flanked by an ethyl group at C3 and a fluorine at C5—creates a distinctive electronic environment that governs its reactivity in key transformations such as amide bond formation, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. While quantitative data on reaction yields for this specific compound versus its regioisomers are not publicly available, computational studies on related aminobenzonitriles demonstrate that the protonation site (and thus the nucleophilicity) is highly dependent on the substitution pattern [1]. For instance, 4-aminobenzonitrile protonates on the nitrile nitrogen, whereas 3-aminobenzonitrile protonates on the amino group [2]. The presence of the electron-withdrawing fluorine at C5 in the target compound further modulates the electron density at the amino group, making it a less nucleophilic (but more selective) amine compared to the non-fluorinated 4-amino-3-ethylbenzonitrile. This electronic tuning is essential for achieving high yields and selectivity in multi-step syntheses where over-reaction or off-target coupling must be avoided.

Electronic Effects
Class-level
Modulated amine nucleophilicity due to C5-F and C3-Et substitution Differential reactivity in amidation and cross-coupling
Governs synthetic selectivity and yield predictability
Class-level inference; reaction-specific yield data not available
Synthetic Chemistry Nucleophilicity Cross-Coupling

R&D Applications for 4-Amino-3-ethyl-5-fluorobenzonitrile


CCR5 Antagonist Lead Optimization

Based on the preliminary pharmacological screening indicating CCR5 antagonist activity [1], this compound is a strategic choice for initiating a lead optimization campaign targeting CCR5-mediated diseases such as HIV, asthma, rheumatoid arthritis, and COPD [2]. The specific 3-ethyl-5-fluoro substitution pattern is essential for activity; use of simpler analogs (e.g., 4-aminobenzonitrile) would not provide the necessary CCR5 engagement. Researchers should procure this precise compound to explore SAR around the ethyl and fluorine substituents, aiming to improve potency and selectivity.

Synthesis of HIV Integrase Inhibitor Analogs

This compound is a documented intermediate in the preparation of HIV integrase inhibitors [1]. Laboratories focused on synthesizing next-generation strand transfer inhibitors or exploring the SAR of the metal-chelating pharmacophore should utilize 4-amino-3-ethyl-5-fluorobenzonitrile as a key building block. The ethyl group at C3 is critical for constructing the hydrophobic regions of these inhibitors, and substitution with a non-ethyl analog would preclude successful synthesis of the target molecules.

Metabolic Stability Probe Development

The presence of the C5 fluorine atom, which is predicted to block oxidative metabolism at that position [1], makes 4-amino-3-ethyl-5-fluorobenzonitrile an excellent scaffold for developing metabolically stable chemical probes. In studies where prolonged half-life is required (e.g., cellular target engagement assays, in vivo imaging), this compound offers a significant advantage over its non-fluorinated counterpart, 4-amino-3-ethylbenzonitrile, which is expected to undergo rapid CYP-mediated clearance. Procure this fluorinated version to generate probes with improved pharmacokinetic properties.

Electronic Effects in N-Arylation and Amidation

The unique electronic environment created by the para-amino, meta-ethyl, and meta-fluoro arrangement provides a valuable substrate for investigating and optimizing palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or amide bond formations [1]. The modulated nucleophilicity of the amino group, compared to non-fluorinated or differently substituted analogs, offers a controlled system for studying ligand effects and reaction conditions. Sourcing the specific regioisomer ensures reproducibility and allows for meaningful comparisons with literature data on related aminobenzonitriles.

Application
Selection Property
Validation Focus
CCR5 antagonist SAR studies
3-Ethyl-5-fluoro substitution pattern
CCR5 binding and functional antagonism assays
HIV integrase inhibitor synthesis
Documented synthetic intermediate
Synthetic route compatibility; intermediate identity
CYP metabolism probe studies
C5-fluoro metabolic blocking group
Microsomal stability comparison (non-fluorinated analog)
Amine reactivity in cross-coupling
Modulated amine nucleophilicity
Reaction yield and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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